N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a chloropyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group through a diazo-coupling reaction.
Introduction of Chloropyridine Carboxamide:
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1 . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with various applications in dyes and pharmaceuticals.
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: A benzothiazole derivative with luminescent properties.
Spiropyrans and spirooxazines: Benzothiazole derivatives with photochromic and luminescent properties.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide is unique due to its combination of a benzothiazole moiety, a methoxyphenyl group, and a chloropyridine carboxamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14ClN3O2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2S/c1-26-16-9-8-12(20-24-14-6-2-3-7-17(14)27-20)11-15(16)23-19(25)13-5-4-10-22-18(13)21/h2-11H,1H3,(H,23,25) |
InChI Key |
WRIJNOHCMZOHHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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